3-Chloro-2-phenylpropanoic acid
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Overview
Description
3-Chloro-2-phenylpropanoic acid: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of phenylpropanoic acid, where a chlorine atom is substituted at the third position of the propanoic acid chain. This compound is known for its applications in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-phenylpropanoic acid can be synthesized through several methods. One common method involves the chlorination of 2-phenylpropanoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenylpropanoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: 3-Chloro-2-phenylpropanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also investigated for its potential therapeutic properties and as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the synthesis of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of 3-chloro-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Phenylpropanoic acid: A parent compound with similar structural features but without the chlorine substitution.
2-Chloro-3-phenylpropanoic acid: A positional isomer with the chlorine atom at a different position on the propanoic acid chain.
Uniqueness: 3-Chloro-2-phenylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
CAS No. |
5441-69-0 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-chloro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H9ClO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |
InChI Key |
PLXTXTKDRVJGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)C(=O)O |
Origin of Product |
United States |
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